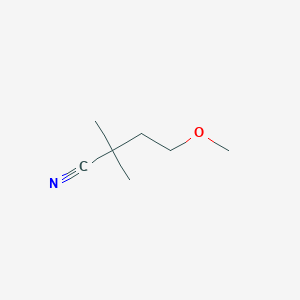

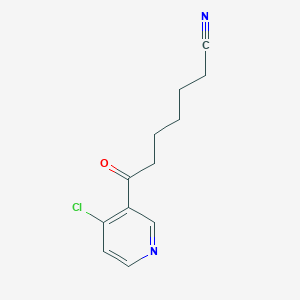

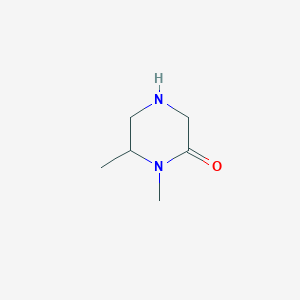

5-(Azidometil)-2-metilpirimidina

Descripción general

Descripción

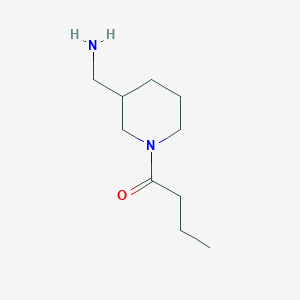

5-(Azidomethyl)-2’-deoxyuridine is a click chemistry reagent containing an azide group . The azide function is widely used for coupling to alkyne-containing fragments via the renowned Click reaction . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.

Chemical Reactions Analysis

Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .

Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy .

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

“5-(Azidometil)-2-metilpirimidina” se utiliza en la síntesis de varios productos farmacéuticos. Por ejemplo, se utiliza en la producción de fármacos sartanes como valsartán, losartán e irbesartán . Estos fármacos se utilizan para tratar la presión arterial alta y ciertas enfermedades cardíacas o renales .

Análisis de impurezas

Este compuesto también se utiliza en el análisis de impurezas de azida en productos farmacéuticos . Por ejemplo, se utiliza en el desarrollo de un método LC-MS/MS altamente sensible para la detección y cuantificación de impurezas de azida en las sustancias farmacéuticas de losartán .

Detección de carcinógenos

Este compuesto se utiliza en la detección de sustancias carcinógenas en productos farmacéuticos . Por ejemplo, se utiliza en la detección de impurezas de N-nitrosamina conocidas como potentes carcinógenos en varias sustancias farmacéuticas sartanes .

Análisis de sustancias mutagénicas

“this compound” se utiliza en el análisis de sustancias mutagénicas . Se utiliza en la detección de AZBT, una impureza de azida conocida como sustancia mutagénica y potencialmente carcinógena, en sartanes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Azido compounds, in general, have been shown to interact with various cellular components, including dna and rna .

Mode of Action

It is known that azido compounds can incorporate into dna and rna, disrupting their metabolism and inhibiting protein and dna synthesis . This incorporation can lead to cytotoxic effects, making such compounds potentially useful in cancer treatment .

Biochemical Pathways

Azido compounds are known to disrupt rna and dna metabolism, which could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

It is known that azido compounds can be incorporated into dna and rna, suggesting that they may be distributed throughout the body and metabolized in various tissues .

Result of Action

The incorporation of azido compounds into dna and rna can disrupt their metabolism and inhibit protein and dna synthesis, leading to cytotoxic effects .

Action Environment

The action of 5-(Azidomethyl)-2-methylpyrimidine can be influenced by various environmental factors. For instance, the acidic tumor microenvironment, which mainly results from the high glycolytic rate of tumor cells, has been characterized as a hallmark of solid tumors and found to be a pivotal factor participating in tumor progression . This suggests that the action, efficacy, and stability of 5-(Azidomethyl)-2-methylpyrimidine could potentially be influenced by the acidity of the tumor microenvironment.

Propiedades

IUPAC Name |

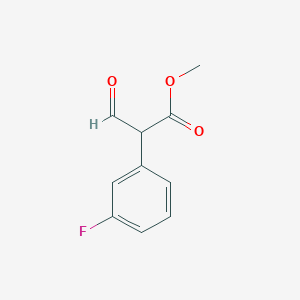

5-(azidomethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVHQOPLGOPEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)